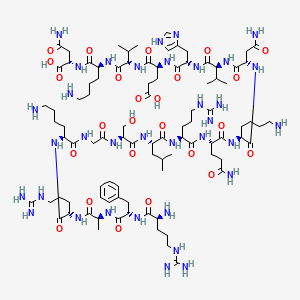
Pentafluorophenylphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentafluorophenylphosphate is an organophosphorus compound characterized by the presence of a pentafluorophenyl group attached to a phosphate moiety. This compound is known for its high reactivity and is widely used in various chemical reactions, particularly in the field of organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pentafluorophenylphosphate can be synthesized through several methods. One common approach involves the reaction of pentafluorophenol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Pentafluorophenylphosphate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the pentafluorophenyl group is replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous solutions, this compound can hydrolyze to form pentafluorophenol and phosphoric acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under mild acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, the major products can include pentafluorophenyl-substituted amines, alcohols, or thiols.
Hydrolysis Products: The primary products of hydrolysis are pentafluorophenol and phosphoric acid derivatives.
Applications De Recherche Scientifique
Pentafluorophenylphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent in peptide synthesis, facilitating the formation of amide bonds without racemization.
Biology: In bioconjugation, this compound is employed to attach biomolecules such as proteins and peptides to various surfaces or other molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: this compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of pentafluorophenylphosphate involves its high reactivity towards nucleophiles. The pentafluorophenyl group is highly electron-withdrawing, making the phosphate moiety more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where this compound acts as an electrophilic reagent.
Comparaison Avec Des Composés Similaires
Pentafluorophenylborane: Another compound with a pentafluorophenyl group, known for its use in catalysis and as a Lewis acid.
Pentafluorophenylacrylate: Used in polymer chemistry for the preparation of functionalized polymers.
Uniqueness: Pentafluorophenylphosphate is unique due to its combination of high reactivity and stability, making it a versatile reagent in both organic synthesis and bioconjugation. Its ability to form strong bonds with nucleophiles while maintaining the integrity of the phosphate group sets it apart from other similar compounds.
Propriétés
Numéro CAS |
857186-81-3 |
|---|---|
Formule moléculaire |
C6H2F5O4P |
Poids moléculaire |
264.044 |
Nom IUPAC |
(2,3,4,5,6-pentafluorophenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H2F5O4P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h(H2,12,13,14) |
Clé InChI |
CDJCWEPKSBUOBR-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OP(=O)(O)O |
Synonymes |
Pentafluorophenyl Phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










